6-Aminobenzo[c]isothiazole
Overview
Description
6-Aminobenzo[c]isothiazole is a heterocyclic compound with the molecular formula C7H6N2S. It features a benzene ring fused to an isothiazole ring, with an amino group attached to the benzene ring.
Mechanism of Action
Target of Action
Isothiazoles, a class of compounds to which 6-aminobenzo[c]isothiazole belongs, are known to have a wide range of biological activities and can interact with various targets .
Mode of Action
Isothiazoles, in general, are known for their unique properties due to the presence of two electronegative heteroatoms in a 1,2-relationship . This allows them to interact with their targets in a variety of ways, leading to different biological effects .
Biochemical Pathways
Isothiazoles are known to be involved in a wide range of selective transformations, indicating their potential to affect various biochemical pathways .
Result of Action
Isothiazoles have been reported to exhibit high biological activity, suggesting that they can have significant molecular and cellular effects .
Biochemical Analysis
Biochemical Properties
6-Aminobenzo[c]isothiazole plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are essential for the metabolism of many drugs and endogenous compounds . The nature of these interactions often involves the formation of covalent bonds, leading to enzyme inhibition or activation. Additionally, this compound can act as a ligand for metal complexes, further expanding its biochemical utility .
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell types, this compound can modulate the activity of signaling proteins, leading to altered cellular responses . It also affects gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcription of specific genes. Furthermore, this compound impacts cellular metabolism by altering the activity of metabolic enzymes, which can lead to changes in the levels of various metabolites .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves its binding interactions with biomolecules. For instance, it can bind to the active sites of enzymes, leading to either inhibition or activation of their catalytic activity . This binding often involves covalent modifications, such as the formation of adducts with amino acid residues. Additionally, this compound can influence gene expression by binding to DNA or interacting with transcription factors, thereby modulating the transcriptional machinery .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Its stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to the formation of various degradation products . These degradation products can have different biological activities, which may contribute to the observed long-term effects on cells. In both in vitro and in vivo studies, prolonged exposure to this compound has been associated with changes in cellular function, including alterations in cell proliferation and apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as enhancing the activity of certain enzymes or modulating immune responses . At high doses, this compound can be toxic, leading to adverse effects such as liver damage, neurotoxicity, and other systemic toxicities . These threshold effects highlight the importance of careful dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily by cytochrome P450 enzymes, which catalyze its oxidation to various metabolites . These metabolites can further undergo conjugation reactions, such as glucuronidation or sulfation, facilitating their excretion from the body. The interaction of this compound with metabolic enzymes can also influence metabolic flux, leading to changes in the levels of other metabolites .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For instance, it can be transported across cell membranes by organic anion transporters, which facilitate its uptake into cells . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It has been observed to localize in various cellular compartments, including the cytoplasm, nucleus, and mitochondria . This localization is often directed by specific targeting signals or post-translational modifications that guide this compound to its site of action. For example, its presence in the nucleus allows it to interact with DNA and transcription factors, influencing gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Aminobenzo[c]isothiazole typically involves the formation of the isothiazole ring through cyclization reactions. One common method is the intramolecular cyclization of appropriate precursors under specific conditions. For example, the reaction of oxime with sulfuryl chloride in chlorobenzene at 80°C followed by methylation with dimethyl sulfate can yield the desired isothiazole .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves optimizing the synthetic routes for large-scale production, ensuring high yield and purity. This often includes the use of efficient catalysts and controlled reaction environments to facilitate the cyclization process .
Chemical Reactions Analysis
Types of Reactions: 6-Aminobenzo[c]isothiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the isothiazole ring to isothiazoline.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzene and isothiazole rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzene or isothiazole rings .
Scientific Research Applications
6-Aminobenzo[c]isothiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits biological activity and is studied for its potential as an antimicrobial and anticancer agent.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential therapeutic effects.
Industry: It is used in the development of materials with specific properties, such as polymers and dyes
Comparison with Similar Compounds
Thiazole: A heterocyclic compound with a five-membered ring containing sulfur and nitrogen.
Benzothiazole: Similar to 6-Aminobenzo[c]isothiazole but with a different arrangement of the sulfur and nitrogen atoms.
Isothiazole: The parent compound of this compound, with a five-membered ring containing sulfur and nitrogen
Uniqueness: this compound is unique due to the presence of both a benzene ring and an isothiazole ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2,1-benzothiazol-6-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2S/c8-6-2-1-5-4-10-9-7(5)3-6/h1-4H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVPWWVOQZCYKKX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CSN=C2C=C1N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901311136 | |
Record name | 2,1-Benzisothiazol-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901311136 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1440512-64-0 | |
Record name | 2,1-Benzisothiazol-6-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1440512-64-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,1-Benzisothiazol-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901311136 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.